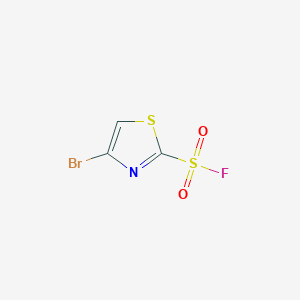

4-Bromo-1,3-thiazole-2-sulfonyl fluoride

Beschreibung

Contextual Significance of Thiazole (B1198619) Derivatives in Advanced Synthetic Methodologies

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral components of numerous FDA-approved drugs and biologically active natural products. The thiazole nucleus imparts favorable pharmacokinetic properties and serves as a versatile platform for the introduction of diverse substituents, allowing for the fine-tuning of a molecule's biological activity. In synthetic methodologies, thiazoles can act as directing groups, participate in cycloaddition reactions, and serve as precursors to other important heterocyclic systems.

Strategic Importance of Sulfonyl Fluorides as Reactive Intermediates and Synthetic Reagents

Sulfonyl fluorides have garnered considerable attention in recent years as highly efficient and chemoselective reactive intermediates. ccspublishing.org.cnnih.gov Their stability to hydrolysis and many common synthetic reagents, coupled with their tunable reactivity, makes them superior to their sulfonyl chloride counterparts in many applications. ccspublishing.org.cn The resurgence of interest in sulfonyl fluorides has been significantly propelled by the development of SuFEx chemistry, a set of near-perfect click reactions that enable the rapid and reliable construction of complex molecules. researchgate.net The sulfonyl fluoride (B91410) group can readily react with a variety of nucleophiles, including amines, phenols, and thiols, to form stable sulfonamide, sulfonate ester, and thiosulfonate linkages, respectively. ccspublishing.org.cnresearchgate.net

Genesis and Evolution of 4-Bromo-1,3-thiazole-2-sulfonyl fluoride in Chemical Literature

While specific literature detailing the synthesis and full characterization of this compound is not extensively available, its genesis can be logically inferred from established synthetic protocols for analogous compounds. The construction of the thiazole ring is often achieved through the Hantzsch thiazole synthesis or variations thereof. The introduction of the sulfonyl fluoride moiety can be accomplished through several methods, including the diazotization of an amino-thiazole followed by a Sandmeyer-type reaction with sulfur dioxide and a fluoride source, or the direct fluorination of a corresponding thiazole-2-sulfonic acid or its derivatives.

A plausible synthetic route, based on a recently reported diversity-oriented clicking strategy, could involve the reaction of a suitably substituted precursor with a sulfonyl fluoride-containing reagent. chemrxiv.org For instance, the synthesis of sulfonyl fluoride functionalized 2-aminothiazoles has been demonstrated, providing a potential pathway to the target molecule through subsequent bromination. chemrxiv.org The presence of the bromine atom at the 4-position offers a valuable handle for further functionalization via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings.

Table 1: Potential Synthetic Precursors and Reagents

| Precursor/Reagent | Potential Role in Synthesis |

| 2-Amino-4-bromothiazole | Starting material for diazotization and sulfonylfluorination. |

| Thiazole-2-sulfonic acid | Intermediate for conversion to the sulfonyl fluoride. |

| A sulfonyl fluoride-containing "clicking" reagent | For direct incorporation of the SO2F group onto a pre-formed thiazole ring. chemrxiv.org |

| N-Bromosuccinimide (NBS) | For the regioselective bromination of the thiazole ring. |

Scope and Objectives of Current Academic Research on this compound

The current academic interest in this compound is primarily driven by its potential as a trifunctional building block. Research objectives can be broadly categorized into three main areas:

Methodology Development: The development of robust and scalable synthetic routes to this compound is a key area of investigation. This includes the optimization of reaction conditions to ensure high yields and purity.

Exploration of Reactivity: A thorough investigation of the chemoselective reactivity of the three functional groups (bromo, sulfonyl fluoride, and the thiazole ring itself) is crucial. This involves studying its participation in various reaction classes, including:

SuFEx Chemistry: Utilizing the sulfonyl fluoride group for the synthesis of novel sulfonamides and sulfonate esters.

Cross-Coupling Reactions: Employing the bromo substituent as a handle for the introduction of diverse aryl, heteroaryl, or alkyl groups.

Thiazole Ring Manipulations: Exploring reactions that modify the thiazole core, such as N-alkylation or further electrophilic substitution.

Applications in Medicinal and Materials Chemistry: The synthesis of libraries of compounds derived from this compound for screening in drug discovery programs is a significant objective. The unique combination of functionalities makes it an attractive scaffold for the development of kinase inhibitors, antibacterial agents, and other therapeutic agents. In materials science, its derivatives could be explored for applications in organic electronics and polymer chemistry.

Table 2: Key Research Findings on Related Thiazole Sulfonyl Fluorides

| Research Finding | Significance | Reference |

| Development of a diversity-oriented clicking strategy for the synthesis of sulfonyl fluoride functionalized 2-aminothiazoles. | Provides a potential synthetic pathway and highlights the feasibility of creating libraries of such compounds. | chemrxiv.org |

| Sulfonyl fluorides are effective and stable reagents for SuFEx click chemistry. | Underscores the utility of the sulfonyl fluoride moiety in modern synthetic chemistry. | ccspublishing.org.cnresearchgate.net |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-1,3-thiazole-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrFNO2S2/c4-2-1-9-3(6-2)10(5,7)8/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNOLVIBOPAKCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)S(=O)(=O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrFNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Techniques in the Study of 4 Bromo 1,3 Thiazole 2 Sulfonyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra are the foundational experiments for structural analysis.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display three distinct signals corresponding to the three carbon atoms of the thiazole (B1198619) ring (C2, C4, and C5).

The carbon atom bonded to the sulfonyl fluoride (B91410) group (C2) would be significantly downfield due to the strong electron-withdrawing effect of the -SO₂F group.

The carbon atom bonded to the bromine (C4) would also be shifted downfield, with its chemical shift characteristic of a carbon bearing a halogen.

The carbon atom bonded to the single hydrogen (C5) would appear at a chemical shift typical for an sp²-hybridized carbon in a heteroaromatic system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Bromo-1,3-thiazole-2-sulfonyl fluoride Note: These are predicted values based on general principles, as experimental data is unavailable.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| H-5 | ~8.0 - 8.5 | Singlet |

| C-2 | ~160 - 170 | Singlet |

| C-4 | ~125 - 135 | Singlet |

| C-5 | ~120 - 130 | Singlet |

Heteronuclear NMR (¹⁹F and ¹⁵N) Spectroscopy for Functional Group Probing

To further probe the functional groups, heteronuclear NMR experiments are essential.

¹⁹F NMR: Since fluorine has a 100% natural abundance spin-½ nucleus (¹⁹F), ¹⁹F NMR is a highly sensitive technique. The spectrum for this compound would show a single resonance for the fluorine atom in the sulfonyl fluoride group. The chemical shift of this signal provides a unique fingerprint for the -SO₂F moiety.

¹⁵N NMR: Nitrogen-15 is a low-abundance spin-½ nucleus, making ¹⁵N NMR experiments less sensitive. However, techniques like HMBC (see below) can be used to obtain ¹⁵N chemical shift information. The spectrum would show one signal for the thiazole nitrogen, providing insight into the electronic structure of the heterocyclic ring.

2D NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this specific molecule, a COSY spectrum would not be particularly informative as there is only one type of proton, preventing the observation of correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms and protons. An HSQC spectrum would show a single cross-peak, definitively linking the ¹H signal of H-5 to the ¹³C signal of C-5.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR experiments for determining the carbon skeleton by showing correlations between protons and carbons over two or three bonds. For this molecule, the proton at H-5 would be expected to show correlations to the carbons at C-4 and potentially C-2, confirming the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals spatial proximities between nuclei. In a small, planar molecule like this, its utility would be limited, but it could confirm through-space interactions if any unexpected conformational properties were present.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

HRMS is a critical technique for confirming the molecular formula of a new compound. By measuring the mass of the molecular ion with very high precision (typically to four or five decimal places), the elemental composition can be determined unambiguously. For this compound (C₃HBrFN₂O₂S₂), HRMS would be used to verify its exact mass. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 peaks with approximately 1:1 intensity).

Table 2: Expected HRMS Data for this compound Note: Calculated exact mass for the most abundant isotopes.

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M(⁷⁹Br)]⁺ | C₃H⁷⁹BrFN₂O₂S₂ | 261.8599 |

| [M(⁸¹Br)]⁺ | C₃H⁸¹BrFN₂O₂S₂ | 263.8579 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to fragmentation (e.g., through collision-induced dissociation), and analyzing the resulting fragment ions. This provides valuable information about the molecule's structure and the stability of its constituent parts.

For this compound, key fragmentation pathways would likely involve:

Loss of the sulfonyl fluoride group (-SO₂F) or parts of it (e.g., SO₂, F).

Cleavage of the thiazole ring.

Loss of the bromine atom.

By analyzing the masses of the resulting fragments, a detailed fragmentation pathway can be proposed, further corroborating the assigned structure. For instance, the loss of a bromine radical followed by the loss of SO₂F would yield distinct fragment ions that could be readily identified.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. By analyzing the absorption or scattering of light, these methods provide a detailed fingerprint of the functional groups present in a compound. For this compound, these techniques are crucial for confirming the presence and structural integrity of the thiazole ring, the sulfonyl fluoride group, and the carbon-bromine bond.

The key functional groups in this compound—the thiazole ring, the S-F bond, the SO2 group, and the C-Br bond—exhibit characteristic vibrational frequencies. While specific experimental spectra for this exact compound are not widely published, expected absorption bands can be predicted based on data from analogous structures like thiazole sulfonamides and brominated heterocycles. mendeley.comnih.govnih.gov

The thiazole ring itself has several characteristic vibrations, including C=N and C=C stretching modes, typically observed in the 1650-1450 cm⁻¹ region. Ring "breathing" modes and C-H bending vibrations also produce distinct signals. The sulfonyl fluoride (-SO₂F) group is expected to show strong, characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically very intense and appear in the ranges of 1450-1350 cm⁻¹ and 1250-1150 cm⁻¹, respectively. The S-F stretch would likely be found in the lower frequency region, typically around 850-750 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, generally between 650 and 500 cm⁻¹.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, which are often weak or inactive in IR spectra. The symmetric vibrations of the thiazole ring and the S=O bonds would be particularly active in the Raman spectrum.

Table 1: Predicted Infrared and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Signal |

| Thiazole Ring | C=N Stretch | 1650-1600 | Medium |

| C=C Stretch | 1550-1450 | Strong | |

| Ring Breathing | 1100-1000 | Strong | |

| C-H Bending | 900-800 | Medium | |

| Sulfonyl Fluoride | S=O Asymmetric Stretch | 1450-1350 | Weak |

| S=O Symmetric Stretch | 1250-1150 | Strong | |

| S-F Stretch | 850-750 | Medium | |

| Carbon-Bromine | C-Br Stretch | 650-500 | Strong |

Note: This table is predictive and based on characteristic frequencies of similar functional groups.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

While a crystal structure for this compound is not publicly available, analysis of related structures, such as 2-Bromo-4-phenyl-1,3-thiazole and 2,4-Dibromothiazole, provides insight into the expected solid-state behavior. researchgate.netnih.govresearchgate.net In the crystal lattice, non-covalent interactions play a critical role in dictating the packing arrangement. For this molecule, significant intermolecular interactions would be anticipated, including halogen bonding (Br···N or Br···O), π–π stacking between thiazole rings, and dipole-dipole interactions involving the highly polar sulfonyl fluoride group. researchgate.netnih.gov

Specifically, the bromine atom, with its electropositive σ-hole, could act as a halogen bond donor to the nitrogen atom of a neighboring thiazole ring or an oxygen atom of a sulfonyl group. The crystal packing of 2-Bromo-4-phenyl-1,3-thiazole, for instance, exhibits short intermolecular S···Br contacts, indicating the importance of such interactions in the solid state. researchgate.net

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~6.0 |

| b (Å) | ~11.0 |

| c (Å) | ~14.0 |

| β (°) | ~91.0 |

| Volume (ų) | ~920 |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Interactions | Halogen Bonding (Br···N/O), π–π Stacking |

Note: This data is hypothetical and projected based on the analysis of similar brominated thiazole structures. researchgate.netnih.gov

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating, identifying, and quantifying chemical substances. For this compound, methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are vital for assessing purity, monitoring reaction progress, and analyzing complex mixtures.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Given its molecular weight and structure, this compound is likely amenable to GC analysis, which would be effective for assessing its purity and detecting any volatile impurities from its synthesis. The choice of column is critical; a mid-polarity column, such as one with a phenyl-substituted stationary phase, would be appropriate for separating the polar analyte from less polar starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC) is a more versatile technique, suitable for a wider range of compounds, including those that are non-volatile or thermally labile. Reversed-phase HPLC (RP-HPLC) would be the method of choice for this compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used. The retention time of the compound can be adjusted by varying the solvent gradient, allowing for effective separation from impurities. Purity is typically assessed by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram.

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide a much higher degree of confidence in compound identification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. nih.govjmchemsci.com As the separated components elute from the GC column, they are ionized, and their mass-to-charge ratio is determined. This provides a mass spectrum for each component, which serves as a molecular fingerprint. For this compound, GC-MS analysis would not only confirm its retention time but also its molecular weight and isotopic pattern (due to the presence of bromine and sulfur), confirming its elemental composition. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is an equally powerful technique, particularly useful if the compound has limited thermal stability. nih.govmdpi.com After separation by HPLC, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. LC-MS and its tandem version (LC-MS/MS) can provide molecular weight information and structural data through fragmentation patterns, offering definitive identification and quantification even in complex matrices. mdpi.comumb.edu

Table 3: Exemplar Chromatographic Conditions for the Analysis of this compound

| Technique | Column | Mobile Phase / Carrier Gas | Detection |

| GC | DB-5ms (30 m x 0.25 mm) | Helium | Flame Ionization Detector (FID) |

| HPLC | C18 (150 mm x 4.6 mm, 5 µm) | Acetonitrile/Water Gradient | UV (e.g., 254 nm) |

| GC-MS | DB-5ms (30 m x 0.25 mm) | Helium | Mass Spectrometry (EI) |

| LC-MS | C18 (100 mm x 2.1 mm, 3.5 µm) | Acetonitrile/Water with 0.1% Formic Acid | Mass Spectrometry (ESI) |

Note: These conditions are representative and would require optimization for this specific analyte.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 1,3 Thiazole 2 Sulfonyl Fluoride

Reactivity of the 4-Bromo Substituent

The bromine atom at the 4-position of the thiazole (B1198619) ring is susceptible to a variety of substitution and coupling reactions. This reactivity is central to the derivatization of the thiazole core.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group. wikipedia.org In the context of 4-bromo-1,3-thiazole-2-sulfonyl fluoride (B91410), the electron-withdrawing nature of the 2-sulfonyl fluoride group enhances the electrophilicity of the thiazole ring, making it more susceptible to nucleophilic attack.

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination sequence involving a Meisenheimer complex. wikipedia.org However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov The presence of strong electron-withdrawing groups, such as the sulfonyl fluoride, can stabilize the negatively charged intermediate, facilitating the substitution of the bromide ion by a variety of nucleophiles. youtube.com Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates, which can displace the bromide to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. The reaction conditions, such as the choice of solvent and base, can significantly influence the reaction outcome and yield. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The 4-bromo substituent of 4-bromo-1,3-thiazole-2-sulfonyl fluoride serves as an excellent handle for these transformations. mdpi.com

Suzuki Coupling: This reaction involves the coupling of the bromothiazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov It is a widely used method for the formation of biaryl and heteroaryl-aryl structures.

Stille Coupling: In a Stille coupling, the bromothiazole is reacted with an organotin compound, catalyzed by a palladium complex. This method is known for its tolerance of a wide range of functional groups.

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner for the bromothiazole, again with a palladium or nickel catalyst. Negishi couplings often exhibit high reactivity and selectivity. nih.gov

Heck Coupling: The Heck reaction involves the coupling of the bromothiazole with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Sonogashira Coupling: This reaction couples the bromothiazole with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to yield an alkynyl-substituted thiazole. nih.gov

These cross-coupling reactions provide versatile and efficient routes to a wide array of substituted thiazole derivatives, allowing for the introduction of diverse alkyl, aryl, alkynyl, and other organic fragments at the 4-position. nih.gov

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org In the case of this compound, the bromine atom can be exchanged with a metal, typically lithium or magnesium, to generate a highly reactive organometallic intermediate. This is often achieved using organolithium reagents (like n-butyllithium) or Grignard reagents at low temperatures to prevent side reactions. researchgate.netnih.govtcnj.edu

The resulting 4-thiazolyl-lithium or -magnesium species is a potent nucleophile and can be quenched with various electrophiles to introduce a wide range of functional groups at the 4-position of the thiazole ring. researchgate.net Examples of electrophiles include aldehydes, ketones, esters, carbon dioxide, and alkyl halides. This two-step sequence of halogen-metal exchange followed by an electrophilic quench provides a powerful strategy for the synthesis of diverse 4-substituted thiazoles. wikipedia.org

Reactivity of the 2-Sulfonyl Fluoride Moiety

The sulfonyl fluoride group at the 2-position of the thiazole ring is a key feature of the molecule, exhibiting a unique balance of stability and reactivity. nih.gov This moiety is central to the field of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions that have found broad applications. researchgate.net

The sulfur atom in the sulfonyl fluoride group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom. This electrophilicity makes the sulfonyl fluoride group susceptible to attack by a variety of nucleophiles. nih.gov Despite its reactivity, the S-F bond is remarkably stable under many conditions, making sulfonyl fluorides more robust than their sulfonyl chloride counterparts. nih.gov

The reactivity of sulfonyl fluorides with nucleophiles is the cornerstone of SuFEx chemistry. researchgate.net A wide range of nucleophiles, including amines, phenols, and thiols, can displace the fluoride ion to form stable sulfonamides, sulfonates, and thioesters, respectively. The reaction is often facilitated by the use of a base to deprotonate the nucleophile, increasing its reactivity. Recent advancements have also demonstrated the use of catalysts, such as N-heterocyclic carbenes and Lewis acids, to promote these transformations under mild conditions. researchgate.net

The reaction of this compound with various nucleophiles provides access to a range of important sulfur(VI)-containing compounds.

Sulfonamides: The reaction with primary or secondary amines is a common method for the synthesis of sulfonamides. ekb.egfrontiersrj.comresearchgate.net This transformation is typically carried out in the presence of a base to neutralize the hydrofluoric acid byproduct. The resulting sulfonamides are a prevalent motif in medicinal chemistry.

Sulfonates: Treatment with alcohols or phenols in the presence of a base leads to the formation of sulfonate esters. This reaction provides a route to connect the thiazole core to other molecules through an oxygen linkage.

Sulfonyl Hydrazides: Reaction with hydrazine or its derivatives yields sulfonyl hydrazides. These compounds are valuable intermediates in organic synthesis and can be further transformed into other functional groups. researchgate.netpreprints.org

The formation of these derivatives highlights the utility of the sulfonyl fluoride group as a versatile reactive handle for the construction of more complex molecules.

Interactive Data Tables

Table 1: Metal-Catalyzed Cross-Coupling Reactions of 4-Bromothiazole Derivatives

| Coupling Reaction | Reagent | Catalyst | Product Type |

| Suzuki | Organoboron | Palladium | Biaryl/Heteroaryl-aryl |

| Stille | Organotin | Palladium | Varied C-C bonds |

| Negishi | Organozinc | Palladium/Nickel | Varied C-C bonds |

| Heck | Alkene | Palladium | Substituted alkene |

| Sonogashira | Terminal alkyne | Palladium/Copper(I) | Alkynyl-substituted |

Table 2: Products from Reactions of the 2-Sulfonyl Fluoride Moiety

| Nucleophile | Product | Key Bond Formed |

| Primary/Secondary Amine | Sulfonamide | S-N |

| Alcohol/Phenol | Sulfonate Ester | S-O |

| Hydrazine | Sulfonyl Hydrazide | S-N |

Reactivity of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an aromatic heterocycle with distinct reactivity patterns. The presence of both a sulfur and a nitrogen atom in the ring, along with the two electron-withdrawing substituents (bromo and sulfonyl fluoride), significantly modifies its reactivity compared to the parent thiazole.

Thiazole itself is less aromatic and less electron-rich than thiophene, making electrophilic aromatic substitution less facile and often requiring harsh conditions. lookchem.com The calculated pi-electron density in the parent thiazole indicates that the C5 position is the primary site for electrophilic substitution. wikipedia.org In this compound, the C5 position is unsubstituted. However, the powerful electron-withdrawing effects of both the 2-sulfonyl fluoride and the 4-bromo substituents would further deactivate the ring towards electrophilic attack, making such reactions challenging. Any potential electrophilic substitution would be strongly directed to the C5 position.

The electron-deficient nature of the thiazole ring in this compound, enhanced by the two electron-withdrawing groups, makes it susceptible to nucleophilic attack. Nucleophilic addition could potentially occur at the carbon atoms of the ring, leading to addition products or subsequent ring-opening. The C2 position is a known site for deprotonation in thiazoles using strong bases, forming a nucleophilic center. wikipedia.org However, the presence of the sulfonyl fluoride group at C2 alters this typical reactivity.

Thiazole rings can undergo ring-opening and rearrangement reactions under certain conditions. For instance, some thiazole derivatives are susceptible to metabolism by oxidative ring opening. analis.com.my While specific studies on this compound are lacking, the presence of strong electron-withdrawing groups might influence the stability of the thiazole ring, potentially making it more prone to cleavage under specific nucleophilic or basic conditions.

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The regioselectivity of reactions involving this compound is dictated by the directing effects of the existing substituents.

Reactions at the Sulfonyl Fluoride Group: SuFEx reactions are inherently regioselective, occurring specifically at the sulfonyl fluoride moiety without affecting the C-Br bond or the thiazole ring under typical conditions. nih.gov

Reactions involving the Thiazole Ring:

Electrophilic Attack: As mentioned, any electrophilic substitution would be highly directed to the C5 position.

Nucleophilic Attack/Deprotonation: The most acidic proton in a simple thiazole is at the C2 position. wikipedia.org While this position is substituted in the title compound, nucleophilic attack on the ring carbons would be influenced by the combined electron-withdrawing effects of the substituents.

Metal-Halogen Exchange: The C-Br bond at the C4 position is a potential site for metal-halogen exchange using organolithium reagents, which would regioselectively generate a nucleophilic center at C4. This is a common strategy for the functionalization of brominated thiazoles. researchgate.net

Stereoselectivity would be a consideration in reactions that create new chiral centers, for instance, in nucleophilic additions to the thiazole ring or in reactions of substituents introduced via functionalization. However, without specific reaction examples for this molecule, a detailed discussion of stereoselectivity remains speculative.

Theoretical and Computational Investigations into the Reactivity of this compound Remain Largely Unexplored

Despite the growing interest in the unique chemical properties and potential applications of sulfonyl fluorides and thiazole-containing compounds in various fields of chemistry, a thorough review of the scientific literature reveals a significant gap in the theoretical and computational understanding of this compound. To date, specific studies employing Density Functional Theory (DFT) for transition state analysis, quantum chemical calculations for reaction pathway elucidation, or molecular dynamics simulations to probe the reactivity of this particular molecule have not been reported.

The reactivity of sulfonyl fluorides, in general, is a subject of considerable research. nih.govresearchgate.net These compounds are recognized for their unique stability and selective reactivity, which makes them valuable reagents in organic synthesis and chemical biology. nih.govresearchgate.net Computational methods, including DFT, are powerful tools for investigating the mechanisms of reactions involving sulfonyl fluorides. For instance, DFT has been used to analyze the reaction path of methanesulfonyl fluoride with methylamine, revealing that the reaction proceeds via an SN2-type mechanism and that a complementary base can significantly lower the reaction barrier. researchgate.net Such studies provide valuable insights into the stereoelectronic effects that govern the reactivity of the sulfonyl fluoride group.

Similarly, the chemistry of thiazole derivatives has been the subject of computational investigation. academie-sciences.frnih.gov These studies often focus on structure-activity relationships and the design of new functional materials. academie-sciences.frnih.gov Computational approaches have been successfully applied to understand the electronic properties and reactivity of various substituted thiazoles.

However, the specific combination of a bromo-substituted thiazole ring with a sulfonyl fluoride moiety in this compound presents a unique chemical entity whose reaction mechanisms have not been computationally modeled. Detailed theoretical studies are necessary to provide a deeper understanding of how the electronic effects of the brominated thiazole ring influence the electrophilicity and reactivity of the sulfonyl fluoride group. Such investigations would be invaluable for predicting its behavior in chemical reactions and for the rational design of new synthetic methodologies and functional molecules.

Future computational work on this compound could explore various aspects of its reactivity, including:

Density Functional Theory (DFT) Calculations for Transition State Analysis: DFT studies could be employed to model the transition states of reactions involving nucleophilic attack on the sulfur atom of the sulfonyl fluoride group. This would provide quantitative data on activation energies and help to elucidate the factors that control the reaction kinetics.

Quantum Chemical Calculations for Reaction Pathway Elucidation: A comprehensive study of the potential energy surface for reactions of this compound with different nucleophiles would help to map out the most favorable reaction pathways. This could reveal the potential for competing reaction mechanisms and side products.

Molecular Dynamics Simulations of Reactivity: Molecular dynamics simulations could offer insights into the role of solvent effects and conformational dynamics on the reactivity of the molecule. This would be particularly useful for understanding its behavior in complex chemical environments.

The absence of such studies in the current literature highlights an opportunity for future research to contribute to a more complete understanding of the chemical reactivity of this and related heterocyclic sulfonyl fluorides.

Applications of 4 Bromo 1,3 Thiazole 2 Sulfonyl Fluoride in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

The unique structure of 4-bromo-1,3-thiazole-2-sulfonyl fluoride (B91410), possessing both an electrophilic sulfur center and a carbon atom susceptible to cross-coupling, positions it as a versatile precursor for a wide range of complex molecules. Its thiazole (B1198619) core is a common motif in pharmacologically active compounds, enhancing its utility in medicinal chemistry and materials science. nih.gov

Construction of Novel Heterocyclic Systems Bearing Sulfonyl Fluoride Functionality

The thiazole ring itself can serve as a foundational element for the assembly of more complex, fused heterocyclic systems. The presence of the robust sulfonyl fluoride group allows for the incorporation of this functionality into novel molecular frameworks. The sulfonyl fluoride moiety is of significant interest due to its unique reactivity, particularly in the context of "click chemistry," and its role as a covalent modifier in chemical biology. chemrxiv.orgmdpi.com

Synthetic strategies could involve reactions where the bromo group participates in an initial transformation, such as a cyclization reaction, followed by further modification of the sulfonyl fluoride. For instance, intramolecular reactions could be designed to form bicyclic or spirocyclic systems, leveraging the reactivity of substituents introduced via the bromo-handle. The resulting sulfonyl fluoride-containing heterocycles are valuable targets for drug discovery programs, as this group can act as a bioisostere for other functional groups or as a reactive probe for interacting with biological targets. nih.gov

Synthesis of Diversified Chemical Scaffolds via Sequential Functionalization

The differential reactivity of the C-Br bond and the S-F bond is key to the utility of 4-bromo-1,3-thiazole-2-sulfonyl fluoride in creating diverse molecular libraries. Sequential functionalization, where one site is reacted while the other remains intact, allows for a stepwise and controlled elaboration of the molecular structure. nih.gov

A typical synthetic sequence might involve an initial palladium-catalyzed cross-coupling reaction at the C4-bromo position, followed by a subsequent nucleophilic substitution reaction at the sulfonyl fluoride group. chemrxiv.orgnih.gov This orthogonal reactivity enables the introduction of a wide variety of substituents at two different points on the thiazole scaffold, leading to a large number of distinct analogues from a single starting material.

Table 1: Potential Sequential Functionalization Reactions

| Step | Reaction Type | Position | Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|---|

| 1 | Suzuki Coupling | C4 | Arylboronic acid, Pd catalyst, Base | C4-Aryl |

| 2 | SuFEx Reaction | C2 (SO₂F) | Amine (R-NH₂) | C2-Sulfonamide |

| 1 | Sonogashira Coupling | C4 | Terminal alkyne, Pd/Cu catalyst | C4-Alkynyl |

| 2 | SuFEx Reaction | C2 (SO₂F) | Phenol (Ar-OH), Base | C2-Sulfonate Ester |

| 1 | Buchwald-Hartwig Amination | C4 | Amine, Pd catalyst, Base | C4-Amino |

Role in Cross-Coupling Chemistry for C-C, C-N, C-O, and C-S Bond Formation

Cross-coupling reactions are fundamental transformations in modern organic synthesis, and this compound is well-equipped to participate in these processes through its two distinct functional handles.

Exploiting the Bromo Group for Site-Selective Derivatization

The bromine atom at the C4 position of the thiazole ring is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds with high regioselectivity. The reactivity of brominated thiazoles in such transformations is well-documented. researchgate.netresearchgate.net

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with organoboron reagents to form C-C bonds, attaching aryl or vinyl substituents. nih.govmdpi.com

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties (C-C bonds). nih.gov

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Ullmann Condensation: Reactions to form C-O and C-S bonds with alcohols, phenols, or thiols.

These reactions provide a powerful toolkit for elaborating the thiazole core, enabling the synthesis of compounds with tailored electronic and steric properties while preserving the sulfonyl fluoride for subsequent transformations. nih.gov

Table 2: Examples of Cross-Coupling Reactions at the Bromo Position

| Coupling Reaction | Coupling Partner | Metal Catalyst | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Palladium | C-C | 4-Aryl/Vinyl-thiazole |

| Sonogashira | R-C≡CH | Palladium/Copper | C-C | 4-Alkynyl-thiazole |

| Buchwald-Hartwig | R₂NH | Palladium | C-N | 4-Amino-thiazole |

Utilizing the Sulfonyl Fluoride Group in Sulfonylations and Related Transformations

The sulfonyl fluoride group is a highly valuable functional group, known for its stability and its specific reactivity towards nucleophiles, particularly under conditions developed for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. chemrxiv.org This reactivity allows for the efficient formation of sulfonamides, sulfonate esters, and other sulfur-containing linkages. chemrxiv.org

Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides are generally stable to a wide range of reaction conditions, including those often used for cross-coupling at the bromo position. chemrxiv.org This stability allows the SuFEx reaction to be performed as a late-stage functionalization step. The primary transformations involving the sulfonyl fluoride group are:

Sulfonamide formation: Reaction with primary or secondary amines.

Sulfonate ester formation: Reaction with alcohols or phenols.

This chemoselective reactivity provides a reliable method for introducing diversity at the C2 position, which is particularly useful in medicinal chemistry for modulating properties like solubility and protein binding. nih.gov

Development of New Reagents and Catalysts Derived from this compound

While direct examples are not extensively documented, the structure of this compound suggests its potential as a precursor for novel reagents and catalysts. The thiazole nucleus is a component of some ligands used in asymmetric catalysis. lifechemicals.com By functionalizing the C4 position with groups capable of coordinating to metal centers (e.g., phosphines, pyridines, or other heterocycles), new classes of ligands could be developed.

For example, a Suzuki coupling could be used to attach a phosphine-containing aryl group to the C4 position. The resulting thiazolyl-phosphine could then be evaluated as a ligand in various transition metal-catalyzed reactions. The sulfonyl fluoride group, being relatively inert under many catalytic conditions, could serve to fine-tune the electronic properties of the ligand system. This electronic modulation can have a significant impact on the activity and selectivity of the resulting catalyst.

Application in Chemoselective Ligation Strategies (e.g., SuFEx Click Chemistry)

The sulfonyl fluoride group (-SO₂F) is the defining feature for the application of this compound in chemoselective ligation strategies, most notably in the realm of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. bohrium.commdpi.comnih.gov Developed by Sharpless and coworkers, SuFEx chemistry relies on the remarkable balance of stability and reactivity of the S-F bond, which can be selectively activated to react with nucleophiles under specific conditions. nih.gov

The electron-deficient nature of the thiazole ring, further accentuated by the bromine atom, enhances the electrophilicity of the sulfur atom in the sulfonyl fluoride group. This heightened reactivity makes this compound a potent "SuFExable" hub. It can readily undergo nucleophilic substitution at the sulfur center with a variety of nucleophiles, such as phenols, amines, and silyl ethers, to form stable sulfonate, sulfonamide, and sulfate linkages, respectively.

A significant advantage of employing sulfonyl fluorides like the title compound is their general stability under a wide range of reaction conditions, allowing for their tolerance in various chemical transformations before the intended SuFEx ligation step. bohrium.com This orthogonality is a cornerstone of click chemistry, enabling the late-stage functionalization of complex molecules.

Table 1: Potential SuFEx Reactions with this compound

| Nucleophile | Linkage Formed | Product Class | Potential Significance |

| Phenols (Ar-OH) | Thiazole-SO₂-O-Ar | Aryl Sulfonates | Introduction of thiazole moiety to phenolic drugs or biomolecules. |

| Primary/Secondary Amines (R-NH₂, R₂NH) | Thiazole-SO₂-NR₂, Thiazole-SO₂-NHR | Sulfonamides | Synthesis of novel bioactive sulfonamides. |

| Silyl Ethers (Ar-OSiR₃) | Thiazole-SO₂-O-Ar | Aryl Sulfonates | Mild and efficient formation of sulfonate esters. |

The bromine atom at the 4-position of the thiazole ring offers an additional handle for orthogonal functionalization. For instance, a SuFEx reaction could be performed to introduce a desired molecular fragment via the sulfonyl fluoride group, followed by a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Sonogashira coupling) at the C-Br bond to introduce further diversity. This dual reactivity makes this compound a powerful tool for creating complex and diverse molecular libraries for drug discovery and materials science.

Recent research has demonstrated the synthesis of sulfonyl fluoride functionalized 2-aminothiazoles and their subsequent diversification through SuFEx chemistry, highlighting the feasibility of such approaches within the thiazole family of compounds. chemrxiv.org Although direct examples with this compound are not prevalent in the literature, the established principles of SuFEx chemistry strongly support its potential in this area.

Strategic Deployment in Multi-Component Reactions and Cascade Processes

The unique combination of a reactive sulfonyl fluoride and a halogenated thiazole ring in this compound presents intriguing possibilities for its strategic use in multi-component reactions (MCRs) and cascade processes. MCRs are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating substructures from each of the starting materials.

While direct participation of sulfonyl fluorides as a primary reactive group in classical MCRs is not extensively documented, the thiazole core itself is a common motif in such reactions. The bromine atom at the 4-position can serve as a key functional handle. For example, a multi-component reaction could be designed where other reactants assemble a molecular framework, and the bromo-thiazole moiety is subsequently introduced or modified.

More plausibly, this compound can be a precursor to substrates for MCRs or a key component in a cascade sequence.

Potential Cascade Reaction Scenario:

Initial Nucleophilic Attack: The reaction could be initiated by a nucleophilic attack on the sulfonyl fluoride group, leading to the formation of a sulfonamide or sulfonate. This initial step could unmask a latent reactive site or trigger a conformational change.

Intramolecular Cyclization: The newly formed sulfonamide or sulfonate could then participate in an intramolecular reaction with a suitably positioned functional group, potentially introduced through one of the other components in a multi-component setup. The bromine atom could be displaced in an intramolecular nucleophilic aromatic substitution (SNAAr) or participate in a radical-mediated cyclization.

Post-MCR Modification: Alternatively, a multi-component reaction could be performed to construct a complex molecule containing a nucleophilic group (e.g., an amine or a phenol). This compound could then be added in a subsequent step to selectively "cap" this nucleophile via a SuFEx reaction, demonstrating a sequential one-pot MCR-ligation strategy.

The synthesis of various substituted thiazoles through domino/cascade and multi-component reactions is a well-established field. nih.govrug.nl These methodologies often involve the construction of the thiazole ring from acyclic precursors. The strategic value of a pre-functionalized building block like this compound lies in its ability to be incorporated into these complex reaction sequences to generate highly functionalized thiazole derivatives that would be difficult to access through other means.

Table 2: Potential Roles in Multi-Component and Cascade Reactions

| Reaction Type | Role of this compound | Potential Outcome |

| Sequential MCR-Ligation | Ligation agent after an MCR. | Capping of a complex molecule with a bromo-thiazole sulfonyl moiety. |

| Cascade Initiator | The sulfonyl fluoride acts as an electrophilic trigger. | Formation of complex heterocyclic systems via a cascade of reactions. |

| Precursor to MCR Substrate | Functionalization of the thiazole ring prior to an MCR. | Incorporation of a highly substituted thiazole unit into a larger molecule. |

While specific examples detailing the deployment of this compound in MCRs and cascade reactions are yet to be widely reported, its structural features align well with the logic of these advanced synthetic strategies. The continued exploration of SuFEx chemistry and the development of novel MCRs are likely to unveil the full potential of this versatile chemical entity.

Theoretical and Computational Chemistry of 4 Bromo 1,3 Thiazole 2 Sulfonyl Fluoride

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 4-bromo-1,3-thiazole-2-sulfonyl fluoride (B91410) are key to understanding its stability, reactivity, and spectroscopic properties. Computational quantum chemistry methods, such as Density Functional Theory (DFT), are powerful tools for this analysis.

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of a set of molecular orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are collectively known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals provide critical information about the molecule's reactivity.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. A low HOMO-LUMO energy gap is indicative of high chemical reactivity and low kinetic stability. For 4-bromo-1,3-thiazole-2-sulfonyl fluoride, the HOMO is expected to be localized primarily on the thiazole (B1198619) ring and the bromine atom, which are the most electron-rich parts of the molecule. The LUMO is likely to be distributed over the electron-withdrawing sulfonyl fluoride group and the thiazole ring.

A hypothetical frontier orbital analysis for this compound could yield the following data, typically calculated using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

| Orbital | Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| HOMO | -7.5 | Thiazole ring (C, N, S), Br |

| LUMO | -1.2 | Sulfonyl fluoride (S, O, F), Thiazole ring (C, N, S) |

| HOMO-LUMO Gap | 6.3 eV |

This data is illustrative and would require specific computational calculations for verification.

In an MEP map of this molecule, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected to be located around the oxygen and fluorine atoms of the sulfonyl fluoride group and the nitrogen atom of the thiazole ring. Regions of positive electrostatic potential (typically colored blue) indicate electron-deficient areas, which are prone to nucleophilic attack. Such regions would likely be found around the sulfur atom of the sulfonyl fluoride group and the hydrogen atom on the thiazole ring.

A table of calculated partial atomic charges provides a quantitative measure of the charge distribution.

| Atom | Calculated Partial Charge (a.u.) |

|---|---|

| S (sulfonyl) | +1.8 |

| O (sulfonyl) | -0.7 |

| F (sulfonyl) | -0.4 |

| Br | -0.1 |

| N (thiazole) | -0.5 |

This data is illustrative and would require specific computational calculations for verification.

Conformation Analysis and Conformational Landscapes

Conformational analysis of this compound involves identifying the most stable three-dimensional arrangements of the atoms (conformers) and the energy barriers between them. The thiazole ring is planar, but rotation around the C-S bond connecting the ring to the sulfonyl fluoride group can lead to different conformers.

A potential energy surface scan, where the dihedral angle between the thiazole ring and the sulfonyl fluoride group is systematically varied, can reveal the lowest energy conformations. The results of such a scan would indicate whether there is a preferred orientation of the sulfonyl fluoride group relative to the thiazole ring and the energetic cost of rotating away from this minimum. It is likely that the most stable conformer would have the sulfonyl fluoride group oriented to minimize steric hindrance with the bromine atom.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can aid in the identification and characterization of this compound.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can help in the assignment of experimental NMR spectra.

¹H NMR: A single peak would be expected for the hydrogen atom on the thiazole ring, likely in the downfield region due to the electron-withdrawing nature of the adjacent groups.

¹³C NMR: Three distinct signals would be predicted for the three carbon atoms in the thiazole ring.

¹⁹F NMR: A signal for the fluorine atom of the sulfonyl fluoride group would be expected.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This allows for the assignment of characteristic absorption bands to specific molecular vibrations. Key predicted vibrational frequencies would include:

S=O stretching vibrations of the sulfonyl group (typically in the 1350-1450 cm⁻¹ and 1150-1250 cm⁻¹ regions).

S-F stretching vibration.

C-Br stretching vibration.

Vibrations associated with the thiazole ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis). This provides information about the electronic transitions within the molecule, such as the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The predicted spectrum would likely show absorptions in the ultraviolet region, corresponding to π → π* and n → π* transitions within the thiazole ring and sulfonyl fluoride group.

| Spectroscopic Technique | Predicted Key Features |

|---|---|

| ¹H NMR | Singlet, ~8.0-8.5 ppm |

| ¹³C NMR | Signals for C2, C4, C5 of the thiazole ring |

| IR | Strong S=O stretches (~1400, ~1200 cm⁻¹), C-Br stretch (~600 cm⁻¹) |

| UV-Vis | λmax in the UV region (e.g., ~250-300 nm) |

This data is illustrative and would require specific computational calculations for verification.

Reactivity Prediction and Reaction Mechanism Simulation

Computational chemistry can be used to predict the reactivity of this compound and to simulate the mechanisms of its potential reactions.

For a given reaction, computational methods can be used to locate the transition state structure, which is the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate.

Transition state theory can then be used to calculate the theoretical reaction rate constant (k). These calculations are crucial for understanding the kinetics of reactions involving this compound, such as nucleophilic substitution at the sulfonyl group or at the carbon atoms of the thiazole ring. For instance, the activation energies for the reaction of this compound with various nucleophiles could be calculated to predict its reactivity profile.

A hypothetical table of calculated activation energies for a reaction with a generic nucleophile is presented below.

| Reaction Type | Calculated Activation Energy (kcal/mol) |

|---|---|

| Nucleophilic attack at sulfonyl sulfur | 15-20 |

| Nucleophilic aromatic substitution at C5 | 25-30 |

This data is illustrative and would require specific computational calculations for verification. These values would suggest that nucleophilic attack is more likely to occur at the sulfonyl sulfur than at the thiazole ring.

Solvent Effects on Reactivity

The reactivity of this compound is expected to be significantly influenced by the solvent environment. Computational chemistry provides tools to model these effects, primarily through implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), would be a common starting point. In this approach, the solvent is treated as a continuous medium with a defined dielectric constant. Calculations using this model could predict how the polarity of the solvent might stabilize or destabilize transition states and intermediates in a given reaction, thereby affecting the reaction rate. For instance, in a nucleophilic substitution reaction at the sulfonyl fluoride group, a polar solvent would likely stabilize the charged intermediates and transition states, potentially accelerating the reaction.

Explicit solvent models, where individual solvent molecules are included in the calculation, would offer a more detailed picture. This method, often employed in molecular dynamics (MD) simulations, can reveal specific solvent-solute interactions, such as hydrogen bonding between a protic solvent and the nitrogen or oxygen atoms of the thiazole sulfonyl fluoride. These specific interactions can play a crucial role in the reaction mechanism and energetics.

A hypothetical study could involve calculating the activation energies for a model reaction (e.g., hydrolysis of the sulfonyl fluoride) in various solvents of differing polarity (e.g., water, methanol (B129727), acetonitrile (B52724), and a non-polar solvent like toluene). The results would likely demonstrate a correlation between the solvent's dielectric constant and the calculated reaction rate constant, providing quantitative insight into the solvent's role.

Hypothetical Data on Solvent Effects:

| Solvent | Dielectric Constant (ε) | Calculated Relative Activation Energy (kcal/mol) |

| Toluene | 2.4 | 25.0 (Reference) |

| Acetonitrile | 37.5 | 20.5 |

| Methanol | 32.7 | 18.2 |

| Water | 80.1 | 16.8 |

This table is illustrative and not based on actual experimental or computational data for this compound.

Intermolecular Interaction Analysis and Crystal Packing Studies

The way molecules of this compound interact with each other in the solid state dictates its crystal structure and physical properties. Computational methods are invaluable for understanding these interactions.

Non-Covalent Interactions in Molecular Aggregates

The crystal structure of this compound would likely be governed by a variety of non-covalent interactions. Due to the presence of a bromine atom, halogen bonding (Br···N or Br···O) could be a significant directional interaction influencing the crystal packing. The electronegative fluorine and oxygen atoms of the sulfonyl fluoride group would act as halogen bond acceptors.

Furthermore, the thiazole ring itself can participate in π-π stacking interactions. The aromatic character of the thiazole ring allows for attractive, non-covalent interactions between the electron clouds of adjacent rings.

Other important interactions would include dipole-dipole interactions arising from the polar C-Br and S-F bonds, as well as weaker van der Waals forces. Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions within a theoretical crystal lattice. For related compounds like 2-Bromo-4-phenyl-1,3-thiazole, studies have shown the presence of π–π stacking and short intermolecular S···Br contacts. researchgate.netnih.gov

Solid-State Properties from a Theoretical Perspective

Theoretical calculations can predict various solid-state properties of this compound once a crystal structure is known or computationally predicted. Density Functional Theory (DFT) calculations, often with dispersion corrections (DFT-D), are employed to optimize the crystal lattice geometry and calculate cohesive energies.

From the optimized crystal structure, properties such as the theoretical powder X-ray diffraction (PXRD) pattern can be simulated and compared with experimental data for structure validation. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts within the crystal. mdpi.com By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify the key interactions responsible for crystal packing. For example, red spots on the dnorm surface would indicate close intermolecular contacts, likely corresponding to hydrogen bonds or halogen bonds.

Energy framework calculations can further dissect the interaction energies within the crystal, separating them into electrostatic, polarization, dispersion, and repulsion components to understand the nature of the forces holding the crystal together. mdpi.com

Future Directions and Emerging Research Avenues for 4 Bromo 1,3 Thiazole 2 Sulfonyl Fluoride

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes is paramount for the broader application of 4-Bromo-1,3-thiazole-2-sulfonyl fluoride (B91410). Future research will likely focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste.

A significant focus will be on the adoption of green chemistry principles. This includes the use of safer, more environmentally friendly solvents and reagents. For instance, recent advancements have highlighted methods for synthesizing sulfonyl fluorides from thiols and disulfides using non-toxic by-products, a significant improvement over methods requiring hazardous reagents like SO2F2 gas. sciencedaily.com The application of such sustainable methods to the synthesis of 4-Bromo-1,3-thiazole-2-sulfonyl fluoride would be a noteworthy advancement.

Table 1: Comparison of Potential Synthetic Approaches

| Synthetic Strategy | Advantages | Potential Challenges |

| Traditional Linear Synthesis | Well-established routes for individual steps. | Often multi-step, lower overall yield, potential for hazardous reagents. |

| Late-Stage Functionalization | Increased efficiency, rapid analog synthesis. | Requires selective and high-yielding reactions on a complex scaffold. |

| One-Pot Procedures | Reduced work-up, improved time and resource efficiency. | Compatibility of reagents and intermediates in a single pot. |

| Green Chemistry Approaches | Reduced environmental impact, increased safety. | May require development of new catalysts and reaction conditions. |

Discovery of Unprecedented Reactivity Patterns and Transformative Reactions

The unique electronic properties of this compound, arising from the interplay of the electron-withdrawing sulfonyl fluoride group and the bromine atom on the thiazole (B1198619) ring, suggest a rich and largely unexplored reactivity landscape.

The sulfonyl fluoride group is a key functional handle. It is known to participate in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for forming robust covalent bonds. chemrxiv.org Future research will undoubtedly explore the SuFEx reactivity of this compound with a wide array of nucleophiles, including amines, phenols, and thiols, to generate a diverse library of novel compounds. The reactivity of sulfonyl fluorides can be tuned by substituents on the aromatic ring, suggesting that the bromo-thiazole core will influence its reactivity in predictable ways. mdpi.com

The bromine atom at the 4-position of the thiazole ring offers another avenue for chemical modification. It can serve as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, further expanding the chemical space accessible from this building block. The synthesis of various brominated thiazoles has been revisited to optimize their production as precursors for conjugated materials. researchgate.net

Integration into Advanced Materials Science (e.g., Polymer Chemistry, Optoelectronics as Building Blocks)

The structural rigidity and potential for functionalization make this compound an attractive building block for advanced materials.

In polymer chemistry, this compound could be incorporated into polymer backbones or as pendant groups. The sulfonyl fluoride moiety could be used to cross-link polymer chains or to functionalize polymer surfaces. The thiazole ring, a common motif in conductive polymers, suggests that polymers incorporating this unit could exhibit interesting electronic properties. The development of thiazolothiazole-linked polymers has already shown promise in creating solid-state emissive materials. rsc.org

In the field of optoelectronics, the unique electronic nature of the molecule could be harnessed. Boronate esters, for example, have been studied for their optoelectronic responses, and the introduction of fluorine atoms can significantly alter these properties. nih.govmdpi.com The combination of the thiazole ring and the sulfonyl fluoride group could lead to materials with interesting photophysical properties, such as fluorescence or phosphorescence, making them candidates for use in organic light-emitting diodes (OLEDs) or sensors. The 2,1,3-benzothiadiazole (B189464) core, which shares some structural similarities with the thiazole system, is a versatile fluorophore building block. mdpi.com

Development of Automated Synthesis and Flow Chemistry Applications

The translation of promising laboratory-scale syntheses to larger-scale production is often a bottleneck. Automated synthesis and flow chemistry offer solutions to this challenge.

Automated synthesis platforms can be employed to rapidly synthesize and screen libraries of derivatives of this compound. This high-throughput approach can accelerate the discovery of new compounds with desired properties.

Flow chemistry, where reactions are carried out in continuous-flow reactors, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. researchgate.netmdpi.com The development of flow chemistry protocols for the synthesis and subsequent modification of this compound would be a significant step towards its practical application. This is particularly relevant for reactions that are highly exothermic or involve hazardous intermediates.

Synergistic Research at the Interface of Organic Chemistry and Other Disciplines

The full potential of this compound will be realized through interdisciplinary collaborations.

In medicinal chemistry, the thiazole ring is a well-known pharmacophore found in numerous approved drugs. mdpi.com The sulfonyl fluoride group has also gained prominence as a covalent warhead for targeting specific amino acid residues in proteins. nih.gov The combination of these two motifs in a single molecule makes it a compelling scaffold for the design of novel therapeutic agents.

In chemical biology, this compound could be used to develop chemical probes to study biological processes. The sulfonyl fluoride can be used to covalently label proteins, allowing for their identification and characterization.

Challenges and Opportunities in the Comprehensive Study of Halogenated Sulfonyl Fluoride Heterocycles

While the future for this compound and related compounds is bright, there are challenges to be addressed. A deeper understanding of the fundamental reactivity of the sulfonyl fluoride group in different chemical environments is needed. The selective functionalization of multiple reactive sites on the heterocyclic core can also be challenging.

However, these challenges also present opportunities. Overcoming them will require the development of new synthetic methods, catalysts, and analytical techniques. The comprehensive study of halogenated sulfonyl fluoride heterocycles will not only expand our understanding of fundamental chemistry but also pave the way for the development of new molecules with transformative applications in medicine, materials science, and beyond. The unique reactivity of sulfonyl fluorides continues to present opportunities in drug discovery. nih.gov

Q & A

Basic: What are the common synthetic routes for preparing 4-Bromo-1,3-thiazole-2-sulfonyl fluoride, and how can reaction conditions be optimized for yield improvement?

Answer:

The synthesis typically involves sulfonylation of the thiazole ring. A plausible route includes reacting 4-bromo-1,3-thiazole with sulfuryl chloride (SO₂Cl₂) or sulfuryl fluoride (SO₂F₂) under controlled conditions. Optimization strategies include:

- Temperature modulation : Lower temperatures (0–5°C) reduce side reactions like over-sulfonylation.

- Catalyst selection : Lewis acids (e.g., AlCl₃) may enhance electrophilic substitution at the 2-position of the thiazole ring.

- Solvent choice : Anhydrous dichloromethane or THF minimizes hydrolysis of the sulfonyl fluoride group.

Monitoring reaction progress via ¹⁹F NMR (using internal standards like 4-bromo-1,3-difluorobenzene for quantification ) ensures precise control. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization improves yield.

Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Answer:

Key analytical methods include:

- Multinuclear NMR :

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ or [M−F]⁺).

- X-ray crystallography : Resolves bond lengths and angles, as demonstrated for analogous bromo-thiazole derivatives (e.g., 2-bromo-4-phenyl-1,3-thiazole) .

Advanced: What strategies are effective for mitigating competing side reactions when using this compound in nucleophilic aromatic substitution (NAS)?

Answer:

Competing reactions (e.g., hydrolysis of the sulfonyl fluoride group or debromination) can be minimized by:

- Protecting groups : Temporarily block the sulfonyl fluoride with tert-butyl groups during NAS .

- Low-temperature conditions : Conduct reactions at −20°C to slow hydrolysis.

- Dry solvents : Use molecular sieves or anhydrous DMF to suppress water-mediated degradation.

Mechanistic studies using DFT calculations can predict reactive sites and guide reagent selection .

Advanced: How can contradictions in reported reactivity of the bromo and sulfonyl fluoride groups be resolved?

Answer:

Contradictions often arise from divergent reaction conditions (e.g., solvent polarity, temperature). Resolution strategies include:

- Comparative kinetic studies : Quantify reaction rates under varied conditions (e.g., polar vs. nonpolar solvents) .

- Steric/electronic analysis : Use Hammett plots or computational models to assess substituent effects on reactivity .

- Cross-validation : Reproduce conflicting studies with standardized protocols (e.g., identical catalysts, purity grades).

Basic: What are the recommended storage conditions to prevent decomposition of this compound?

Answer:

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at −20°C.

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonyl fluoride group.

- Light avoidance : Store in amber glass to prevent photodegradation, as recommended for structurally similar sulfonyl fluorides .

Advanced: What computational methods predict the regioselectivity of cross-coupling reactions involving this compound?

Answer:

- Density Functional Theory (DFT) : Models transition states to identify preferential coupling sites (e.g., Suzuki-Miyaura at the bromo position vs. sulfonyl fluoride activation) .

- Molecular Electrostatic Potential (MEP) maps : Highlight electrophilic/nucleophilic regions on the thiazole ring .

Basic: What spectroscopic techniques are critical for characterizing intermediates in the synthesis of this compound?

Answer:

- IR spectroscopy : Detects S=O stretches (~1350–1200 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

- ¹H/¹³C NMR : Tracks intermediate formation (e.g., sulfonation at the 2-position) .

- LC-MS : Monitors real-time reaction progress and byproduct formation.

Advanced: How does the electronic nature of the thiazole ring influence its reactivity in medicinal chemistry applications?

Answer:

The electron-withdrawing sulfonyl fluoride and bromo groups:

- Reduce electron density : Enhance susceptibility to nucleophilic attack at the 2-position.

- Modulate bioactivity : Analogous bromo-thiazole derivatives show antimicrobial activity, as seen in crystal structure-activity studies .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Emergency protocols : Follow guidelines for brominated compounds, including immediate decontamination for skin/eye contact .

Advanced: What ecotoxicological assessments are needed given limited data on brominated thiazoles?

Answer:

- OECD 201/202 tests : Evaluate acute toxicity to Daphnia magna and algae.

- Bioaccumulation potential : Measure log Kow (octanol-water partition coefficient) via shake-flask methods, as done for 4-bromo-1,2-diaminobenzene .

- Degradation studies : Assess hydrolytic/photolytic stability under simulated environmental conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.